molecular formula C16H16FNO2 B4931488 Ethyl 2-(3-fluoroanilino)-2-phenylacetate

Ethyl 2-(3-fluoroanilino)-2-phenylacetate

Cat. No.: B4931488
M. Wt: 273.30 g/mol
InChI Key: KHKRXSXTKPPCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluoroanilino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoroaniline group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluoroanilino)-2-phenylacetate typically involves the reaction of ethyl phenylacetate with 3-fluoroaniline. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. Common catalysts used in this reaction include palladium or copper-based catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoroanilino)-2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-(3-fluoroanilino)-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoroanilino)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with enzymes or receptors, leading to changes in biological activity. The phenylacetate moiety may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-fluoroanilino)-2-phenylacetate is unique due to its specific combination of fluoroaniline and phenylacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-16(19)15(12-7-4-3-5-8-12)18-14-10-6-9-13(17)11-14/h3-11,15,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKRXSXTKPPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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